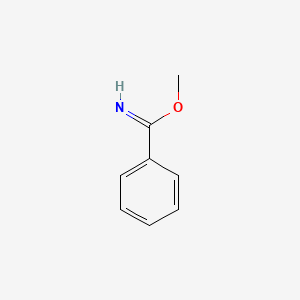

Methyl benzimidate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402222. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl benzenecarboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISQKQNJHCDULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322881 | |

| Record name | METHYL BENZIMIDATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-86-5 | |

| Record name | 7471-86-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL BENZIMIDATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzimidic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Benzimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of methyl benzimidate hydrochloride, a valuable reagent in various chemical transformations, particularly in the modification of proteins and peptides and as a precursor for the synthesis of other organic molecules. The primary method for its synthesis is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.

Core Synthesis Protocol: The Pinner Reaction

The synthesis of this compound hydrochloride is most commonly achieved through the Pinner reaction, which involves the treatment of benzonitrile with anhydrous methanol in the presence of dry hydrogen chloride gas. The reaction proceeds through the formation of a nitrilium ion, which is then attacked by the alcohol.

Reaction Mechanism

The Pinner reaction is initiated by the protonation of the nitrile by the strong acid, hydrogen chloride, forming a highly reactive nitrilium ion. This cation is then susceptible to nucleophilic attack by the alcohol, in this case, methanol. A subsequent proton transfer results in the formation of the imino ester hydrochloride salt, also known as a Pinner salt.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound hydrochloride, based on established methodologies. Strict adherence to anhydrous conditions is crucial for the success of this reaction.

Protocol 1: Synthesis in Methanol

This protocol is adapted from a general procedure for the Pinner reaction.

Materials:

-

Benzonitrile

-

Anhydrous Methanol (MeOH)

-

Anhydrous Hydrogen Chloride (HCl) gas

-

Anhydrous Diethyl Ether

Procedure:

-

A solution of benzonitrile (1.0 eq) in anhydrous methanol (3.0 eq) is prepared in a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

The flask is cooled to 0-5 °C in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution for several hours while maintaining the low temperature. The reaction progress can be monitored by the precipitation of the product.

-

After the reaction is complete, the flask is sealed and stirred at 5 °C for an additional 24 hours to ensure complete precipitation of the this compound hydrochloride as a white solid.[1]

-

The precipitated product is collected by filtration under a dry atmosphere.

-

The solid is washed with anhydrous diethyl ether to remove any unreacted starting materials.

-

The final product is dried under vacuum to yield pure this compound hydrochloride.

Protocol 2: Synthesis in a Co-solvent System

This protocol utilizes a co-solvent, which can aid in solubility and reaction control.

Materials:

-

Benzonitrile derivative

-

Anhydrous Chloroform

-

Anhydrous Methanol saturated with anhydrous Hydrogen Chloride

-

Anhydrous Ethyl Acetate

Procedure:

-

To a mixture of anhydrous chloroform (25 ml) and anhydrous methanol saturated with anhydrous hydrogen chloride (50 ml), cooled in an ice bath, is added the starting benzonitrile derivative (e.g., 4.8 g of 3-methoxy-4-(4-phthalimidomethylbenzyloxy)benzonitrile).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is then removed under reduced pressure.

-

Anhydrous ethyl acetate is added to the residue to precipitate the product.

-

The solid this compound hydrochloride derivative is collected by filtration and dried. A yield of 3.4 g was reported for the specified derivative.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of benzimidate hydrochlorides.

| Parameter | Protocol 1 (Adapted) | Protocol 2 (Example) | Protocol 3 (Industrial) |

| Starting Nitrile | Benzonitrile | 3-methoxy-4-(4-phthalimidomethylbenzyloxy)benzonitrile | p-Methoxybenzonitrile |

| Nitrile Amount | 1.0 eq | 4.8 g | 134 g (1 mol) |

| Alcohol | Methanol | Methanol | Methanol |

| Alcohol Amount | 3.0 eq | 50 ml (saturated with HCl) | 35.2 g (1.1 mol) |

| Catalyst | Anhydrous HCl gas | Anhydrous HCl (in MeOH) | Thionyl chloride (generates HCl in situ) |

| Solvent | Methanol | Chloroform | Dichloroethane |

| Solvent Volume | Varies | 25 ml | 150 ml |

| Reaction Temperature | 0-5 °C, then 5 °C | Ice bath, then room temp. | 0-5 °C, then 25 °C |

| Reaction Time | Several hours + 24 h | 24 h | 2 h, then 12 h |

| Product | This compound hydrochloride | Methyl 3-methoxy-4-(4-phthalimidomethylbenzyloxy)benzimidate hydrochloride | p-Methoxy benzimidate methyl ester hydrochloride |

| Yield | >90% (expected) | 3.4 g | 189.5 g (95%) |

| Purity | High | Crystalline solid | >95% |

Visualizing the Synthesis

Pinner Reaction Signaling Pathway

The following diagram illustrates the mechanism of the Pinner reaction for the synthesis of this compound hydrochloride.

Caption: Mechanism of the Pinner reaction for this compound hydrochloride synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of this compound hydrochloride.

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Benzimidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzimidate, and more commonly its hydrochloride salt, is a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. As an imino ester, it serves as a precursor for the synthesis of a variety of heterocyclic compounds and as a reagent for the chemical modification of proteins. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its reactivity. The information is presented to support its application in research and development, particularly in the context of drug discovery and development.

Physical Properties

The physical properties of this compound and its hydrochloride salt are summarized in the tables below. It is important to note that the free base is less stable and therefore less commonly encountered than its hydrochloride salt. Data presented is for both forms where available.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1] |

| Appearance | Not specified (likely an oil or low-melting solid) | |

| CAS Number | 7471-86-5 | [1] |

Table 2: Physical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO | |

| Molecular Weight | 171.62 g/mol | [2] |

| Appearance | White Crystalline Powder | |

| Melting Point | 105-107 °C (decomposes) | [2][3] |

| Boiling Point | 106 °C at 24 Torr | |

| Solubility | Almost transparent in water | |

| Vapor Pressure | 1.89 mmHg at 25°C | |

| Storage Temperature | -20°C | [2][3] |

| CAS Number | 5873-90-5 |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of imino esters, making it a valuable synthetic intermediate. Its chemical behavior is dominated by the electrophilicity of the imino carbon and the basicity of the nitrogen atom.

Basicity

This compound is a moderately strong base with a pKa of 5.67 for its conjugate acid.[4] This allows for its protonation to form a stable hydrochloride salt, which is the common commercial form.

Hydrolysis

The hydrolysis of this compound has been studied under acidic conditions. In aqueous acid, it primarily hydrolyzes to form methyl benzoate and ammonium ions.[4] A smaller amount of benzamide and methanol can also be formed, particularly in water.[4] The rate of hydrolysis is dependent on the acid concentration. Initially, the rate increases with acidity due to the protonation of the imidate. However, at very high acid concentrations, the rate begins to decrease.[4] This behavior is attributed to the mechanism involving the attack of a water molecule on the protonated imidate.

The proposed mechanism for the acid-catalyzed hydrolysis is depicted below:

Caption: Acid-catalyzed hydrolysis of this compound.

Pinner Reaction

This compound is commonly synthesized via the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol (in this case, methanol) to a nitrile (benzonitrile).[5] The initial product is the hydrochloride salt of the imidate, known as a Pinner salt.[5] These salts are themselves reactive intermediates and can be converted to other functional groups. For instance, reaction with an excess of alcohol can yield an orthoester, while treatment with ammonia or an amine can produce an amidine.[5]

Experimental Protocols

Synthesis of this compound Hydrochloride via the Pinner Reaction

This protocol is a generalized procedure based on the principles of the Pinner reaction.[5][6][7]

Objective: To synthesize this compound hydrochloride from benzonitrile and methanol.

Materials:

-

Benzonitrile

-

Anhydrous methanol

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Hydrogen chloride gas (anhydrous)

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter flask

Procedure:

-

Reaction Setup: A solution of benzonitrile in a slight excess of anhydrous methanol and anhydrous diethyl ether is placed in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the liquid, and a drying tube to protect the reaction from atmospheric moisture.

-

Introduction of HCl: The flask is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the solution with stirring.

-

Precipitation: The reaction is typically exothermic. The introduction of HCl is continued until the solution is saturated. The this compound hydrochloride will precipitate from the solution as a white crystalline solid.

-

Isolation: The reaction mixture is allowed to stand in the cold to ensure complete precipitation. The solid product is then collected by vacuum filtration using a Buchner funnel.

-

Washing and Drying: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and residual acid. The product is then dried under vacuum to yield the final this compound hydrochloride.

Workflow Diagram:

Caption: Experimental workflow for the Pinner synthesis.

Applications in Drug Development and Research

This compound and related compounds are utilized in several areas relevant to drug development:

-

Synthesis of Heterocycles: Imidates are key precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals.[8][9]

-

Peptide and Protein Modification: As an imidating reagent, this compound can be used to modify the lysine residues of peptides and proteins, which can be useful for studying protein structure and function.[3][8]

-

Protecting Group Chemistry: The imidate functionality can be considered a protected form of an ester or amide and can be used strategically in multi-step organic syntheses.[10][11]

-

Lead Compound Optimization: The introduction of methyl groups, such as in this compound, is a common strategy in lead optimization to modulate the physicochemical and pharmacokinetic properties of drug candidates.[12]

Conclusion

This compound is a valuable and versatile chemical entity with well-defined physical and chemical properties. Its synthesis via the Pinner reaction is a classic and effective method. Understanding its reactivity, particularly its hydrolysis and its role as a precursor to other functional groups, is crucial for its effective application in organic synthesis, medicinal chemistry, and drug development. This guide provides the foundational technical information required for researchers and scientists to confidently utilize this compound in their work.

References

- 1. This compound | C8H9NO | CID 345018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 5873-90-5 [sigmaaldrich.com]

- 3. This compound 97 5873-90-5 [sigmaaldrich.com]

- 4. 385. Hydrolysis of amides and related compounds. Part III. This compound in aqueous acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]

- 7. Pinner Reaction [organic-chemistry.org]

- 8. This compound HYDROCHLORIDE | 5873-90-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. Tips & Tricks [chem.rochester.edu]

- 12. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Benzimidate: Properties, Synthesis, and Applications in Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl benzimidate, a chemical reagent utilized in the covalent modification of proteins. The document details its chemical and physical properties, provides a detailed protocol for its synthesis via the Pinner reaction, and outlines its application in the amidination of primary amines in proteins, a technique of significant interest in protein chemistry and drug development.

Core Chemical and Physical Properties

This compound is commercially available, often as its more stable hydrochloride salt. It is crucial to distinguish between the free base and the hydrochloride salt, as their properties differ.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | 7471-86-5 | 5873-90-5 |

| Molecular Formula | C₈H₉NO | C₈H₉NO·HCl |

| Molecular Weight | 135.16 g/mol [1] | 171.62 g/mol |

| Appearance | Not readily available (less stable) | White to off-white crystalline powder |

| Melting Point | Not available | 105-107 °C (decomposes) |

| Solubility | Soluble in organic solvents | Soluble in aqueous buffers (e.g., triethanolamine, borate) |

| Primary Use | Reagent for protein modification (amidination) | More stable form for storage and handling |

Synthesis of this compound Hydrochloride via the Pinner Reaction

The Pinner reaction is the classic method for synthesizing imidates from nitriles and alcohols in the presence of an acid catalyst, typically anhydrous hydrogen chloride. The reaction proceeds through a nitrilium ion intermediate, which is then attacked by the alcohol.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established Pinner reaction procedures for similar compounds.

Materials:

-

Benzonitrile

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

In a dry round-bottom flask, dissolve benzonitrile in a threefold molar excess of anhydrous methanol.

-

Add an equal volume of anhydrous diethyl ether to the solution.

-

Cool the reaction mixture to 0-5°C using an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution using a gas dispersion tube while stirring continuously. Ensure the temperature remains below 10°C.

-

Continue passing HCl gas until the solution is saturated.

-

Seal the flask with a drying tube and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours. During this time, this compound hydrochloride will precipitate as a white solid.

-

Collect the precipitate by vacuum filtration and wash it with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound hydrochloride.

Application in Protein Modification: Amidination of Lysine Residues

This compound is a monofunctional imidoester that reacts specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. This reaction, known as amidination, converts the primary amine into an acetimidyl group. A key advantage of this modification is the retention of the positive charge at physiological pH, which often helps to preserve the native structure and function of the protein.

Experimental Protocol: Amidination of a Target Protein

This is a general protocol that may require optimization for specific proteins.

Materials:

-

Purified target protein in a suitable buffer (e.g., 0.2 M triethanolamine, pH 8.0-9.0). Note: Avoid buffers containing primary amines like Tris or glycine.

-

This compound hydrochloride

-

Quenching solution (e.g., 1 M glycine or Tris, pH 7.5)

-

Dialysis or desalting column for buffer exchange

Procedure:

-

Protein Preparation: Ensure the protein sample is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a solution of this compound hydrochloride in the reaction buffer.

-

Amidination Reaction: Add a 10- to 50-fold molar excess of the this compound hydrochloride solution to the protein solution. The optimal molar excess should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted this compound.

-

Purification: Remove excess reagents and byproducts by dialysis against a suitable storage buffer or by using a desalting column.

-

Analysis: The extent of modification can be assessed by techniques such as mass spectrometry or by monitoring changes in protein isoelectric point using isoelectric focusing (IEF).

Logical Relationship: Effect of Amidination on Protein Properties

The modification of lysine residues with this compound has predictable effects on the physicochemical properties of a protein, which in turn can influence its biological activity. Understanding these relationships is crucial for interpreting experimental results and for the rational design of protein modifications.

Conclusion

This compound is a valuable tool for researchers in biochemistry and drug development for the specific modification of primary amines in proteins. Its ability to preserve the positive charge of lysine residues makes it particularly useful for studies where maintaining the native protein conformation is important. The protocols and diagrams provided in this guide offer a solid foundation for the synthesis and application of this versatile reagent. As with any chemical modification, empirical optimization is key to achieving the desired outcome for a specific protein of interest.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl Benzimidate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of methyl benzimidate hydrochloride (C₈H₁₀ClNO, CAS No: 5873-90-5). It is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who utilize this reagent. This document compiles available data, outlines detailed experimental protocols for its characterization, and discusses its primary degradation pathways.

Core Properties of this compound Hydrochloride

This compound hydrochloride is the salt form of a reactive imino ester. It serves as a versatile intermediate in organic synthesis, notably as an imidating reagent for primary amines, such as the modification of lysine residues in proteins and peptides.[1][2][3][4] Understanding its physical and chemical properties is crucial for its effective handling, storage, and application.

Table 1: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Chemical Name | Methyl benzenecarboximidate hydrochloride | [5][6] |

| Synonyms | Benzimidoic acid methyl ester hydrochloride | [5][6] |

| Molecular Formula | C₈H₉NO · HCl | [6][7] |

| Molecular Weight | 171.62 g/mol | [5][7] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 105-107 °C (decomposes) | [4][7] |

| Storage Temperature | -20°C |

Solubility Profile

Quantitative solubility data for this compound hydrochloride in common laboratory solvents is not extensively reported in publicly available literature. However, based on its structure as a hydrochloride salt of an organic base, a general solubility profile can be inferred. It is expected to exhibit higher solubility in polar protic solvents, such as water and lower-chain alcohols, and may have significant solubility in polar aprotic solvents like DMSO. One supplier notes its appearance in water as having "almost transparency," which suggests at least moderate aqueous solubility.[7]

Table 2: Expected Solubility of this compound Hydrochloride

| Solvent | Polarity | Expected Solubility |

| Water | Polar Protic | Moderately to Highly Soluble |

| Methanol | Polar Protic | Soluble to Highly Soluble |

| Ethanol | Polar Protic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Highly Soluble |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][8][9][10] The following protocol is adapted for the specific analysis of this compound hydrochloride.

Objective: To determine the saturation solubility of this compound hydrochloride in various solvents (e.g., water, methanol, ethanol, DMSO) at a controlled temperature.

Materials:

-

This compound Hydrochloride

-

Solvents of interest (HPLC grade or equivalent)

-

Volumetric flasks, pipettes, and vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any undissolved micro-particles, either centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a 0.45 µm syringe filter. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the clear filtrate or supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated stability-indicating HPLC-UV method (see Section 3.3 for a sample method). The wavelength of detection should be set to an absorbance maximum for the compound (e.g., ~230 nm, typical for benzene derivatives).

-

Determine the concentration of the solute by comparing its peak area to a standard calibration curve prepared with known concentrations of this compound hydrochloride.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.

-

Workflow Diagram:

Caption: Diagram 1: Shake-Flask Solubility Determination Workflow.

Stability Profile

The stability of this compound hydrochloride is a critical consideration due to its reactive imidate functional group. The primary degradation pathway is hydrolysis, which is highly influenced by pH. Other factors affecting stability include temperature and light exposure.

Hydrolytic Stability and Degradation Pathway

The hydrolysis of this compound in aqueous acid has been studied, revealing that the reaction rate is highly dependent on acid concentration.[12] In aqueous acids, the primary hydrolysis products are methyl benzoate and ammonium ion. In water, small quantities of benzamide and methanol are also formed.[12]

The reaction proceeds via protonation of the imidate, followed by nucleophilic attack of water. The rate of hydrolysis decreases significantly as the acid concentration increases beyond the point of complete protonation of the base.[12] This suggests a mechanism analogous to that of benzamide hydrolysis.

Degradation Pathway Diagram:

Caption: Diagram 2: Hydrolysis Degradation Pathway.

Thermal and Photostability

Forced degradation studies under thermal and photolytic stress, as outlined by the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, are necessary to fully characterize its stability profile.[1][2][13]

Experimental Protocol for Stability-Indicating HPLC Method

A validated stability-indicating analytical method is essential to separate the intact compound from its degradation products, allowing for accurate quantification during stability studies.

Objective: To develop and validate an HPLC method capable of resolving this compound hydrochloride from its potential degradation products (methyl benzoate, benzamide).

Materials and Instrumentation:

-

HPLC system with gradient elution capability and a photodiode array (PDA) or UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

This compound hydrochloride, methyl benzoate, and benzamide reference standards.

-

HPLC-grade acetonitrile, methanol, and water.

-

Buffers (e.g., phosphate or acetate), acids (HCl), and bases (NaOH) for forced degradation studies.

Procedure:

-

Forced Degradation (Stress Testing): [14]

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for several hours.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature for a short period (e.g., 30 minutes), as imidates can be rapidly hydrolyzed in base.

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for 24-48 hours.

-

Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][13] A control sample should be kept in the dark.

-

Neutralize the acidic and basic samples before injection. The goal is to achieve 5-20% degradation.[14]

-

-

Method Development and Optimization:

-

Mobile Phase: Start with a gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic phase (e.g., acetonitrile or methanol).

-

Gradient: A typical starting gradient could be 10-90% organic phase over 20 minutes.

-

Detection: Monitor at a wavelength that provides a good response for both the parent compound and expected degradants (e.g., 230 nm). Use a PDA detector to assess peak purity.

-

Optimization: Adjust the gradient slope, mobile phase composition, and pH to achieve baseline separation of the parent peak from all degradation product peaks.

-

-

Method Validation:

-

Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the parent peak is free from any co-eluting degradants (peak purity analysis).

-

Workflow Diagram:

Caption: Diagram 3: Stability Study Experimental Workflow.

Applications in Drug Development and Research

This compound hydrochloride is not typically used as an active pharmaceutical ingredient (API) itself but rather as a critical reagent in its development and study.

-

Protein Modification: It is widely used to amidinate primary amino groups (e.g., the ε-amino group of lysine) on proteins. This modification is useful for studying protein structure and function, as it alters the charge of the residue under physiological conditions.[1][2][3]

-

Cross-linking: As a bifunctional cross-linking agent precursor, it can be used in the synthesis of reagents for studying protein-protein interactions.

-

Synthesis of Heterocycles: The imidate functionality is a valuable building block for synthesizing various nitrogen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.[1]

Given its reactivity, particularly its susceptibility to hydrolysis, solutions of this compound hydrochloride should be prepared fresh for use in synthetic procedures. For applications requiring aqueous buffers, the pH should be carefully controlled to minimize premature degradation.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and require optimization and validation in a laboratory setting. All handling of chemical substances should be performed by trained personnel in accordance with established safety protocols.

References

- 1. jordilabs.com [jordilabs.com]

- 2. database.ich.org [database.ich.org]

- 3. scielo.br [scielo.br]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. scbt.com [scbt.com]

- 6. This compound hydrochloride - High purity | EN [georganics.sk]

- 7. This compound HYDROCHLORIDE | 5873-90-5 [chemicalbook.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. scielo.br [scielo.br]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ICH Official web site : ICH [ich.org]

- 12. 385. Hydrolysis of amides and related compounds. Part III. This compound in aqueous acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 14. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Pinner Reaction for the Synthesis of Methyl Benzimidate

For Researchers, Scientists, and Drug Development Professionals

The Pinner reaction stands as a classic and versatile method in organic synthesis for the preparation of imidates and their derivatives. First described by Adolf Pinner in 1877, this acid-catalyzed reaction of a nitrile with an alcohol provides a direct route to alkyl imidate salts, known as Pinner salts.[1] These intermediates are valuable precursors for synthesizing a variety of important compounds, including esters, amidines, and orthoesters, which are frequently utilized in the development of pharmaceuticals and other bioactive molecules.[2][3] This guide provides a comprehensive overview of the Pinner reaction with a specific focus on the synthesis of methyl benzimidate from benzonitrile and methanol.

Core Concepts of the Pinner Reaction

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl).[4] The reaction proceeds through the formation of a highly reactive nitrilium ion, which is subsequently attacked by the alcohol.[5] The resulting product is an imidate hydrochloride, or Pinner salt.[3] The reaction is highly sensitive to moisture, as the Pinner salt can readily hydrolyze to form an ester.[6] Therefore, anhydrous conditions are crucial for the successful synthesis of the imidate.[7][8]

The general transformation can be represented as follows:

R-C≡N + R'-OH + HCl → [R-C(=NH₂⁺)OR']Cl⁻

For the synthesis of this compound, the specific reactants are benzonitrile and methanol.

Quantitative Data Summary

The yield and efficiency of the Pinner reaction are highly dependent on the reaction conditions. The following table summarizes key quantitative data for the synthesis of imidates, including this compound, under various conditions.

| Nitrile | Alcohol | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzonitrile | Methanol | Gaseous HCl / Methanol | 5 | >90 | [9] |

| Benzonitrile | Methanol | 4N HCl in CPME | Room Temp. | 86 | [6] |

| 4-Chlorobenzonitrile | Methanol | 4N HCl in CPME | Room Temp. | 90 | [6] |

| 4-Methoxybenzonitrile | Methanol | 4N HCl in CPME | Room Temp. | 86 | [6] |

| 2-Naphthonitrile | Methanol | 4N HCl in CPME | Room Temp. | 91 | [6] |

| Aliphatic Nitriles | Methanol | Gaseous HCl / Methanol | 5 | >90 | [9] |

CPME: Cyclopentyl Methyl Ether

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol describes a general procedure for the synthesis of this compound hydrochloride via the Pinner reaction using gaseous hydrogen chloride.

Materials:

-

Benzonitrile

-

Anhydrous Methanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride Gas

-

Round-bottom flask

-

Gas dispersion tube

-

Ice bath

-

Magnetic stirrer and stir bar

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

Reaction Setup: A dry, 250 mL round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube extending below the surface of the reaction mixture, and a drying tube is charged with a solution of benzonitrile (e.g., 0.1 mol) in anhydrous methanol (e.g., 0.3 mol).[10]

-

Acidification: The flask is cooled in an ice bath to 0-5 °C.[10] A slow stream of dry hydrogen chloride gas is then bubbled through the stirred solution.[10] The temperature should be carefully monitored and maintained below 10 °C throughout the addition of HCl.

-

Reaction: After the solution is saturated with HCl, the gas inlet is replaced with a stopper, and the reaction mixture is stirred at a low temperature (typically 0-5 °C) for several hours to overnight.[6][10] The progress of the reaction can be monitored by the precipitation of the white, crystalline this compound hydrochloride (Pinner salt).[10]

-

Isolation of Product: The precipitated solid is collected by filtration under anhydrous conditions. The solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: The collected this compound hydrochloride is dried under vacuum to yield the final product. The product should be stored in a desiccator due to its hygroscopic nature.

Visualizing the Pinner Reaction

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Pinner reaction for the synthesis of this compound.

Caption: Mechanism of the Pinner reaction for this compound synthesis.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and isolation of this compound hydrochloride.

Caption: Experimental workflow for the synthesis of this compound.

Further Reactions of this compound

The synthesized this compound is a versatile intermediate.[3] For instance:

-

Hydrolysis: Treatment with water will hydrolyze the imidate to form methyl benzoate, an ester.[1]

-

Aminolysis: Reaction with ammonia or amines yields benzamidines.[1]

-

Alcoholysis: Reaction with an excess of alcohol can produce an orthoester.[1]

The choice of subsequent reaction conditions allows for the selective synthesis of these valuable compound classes, highlighting the importance of the Pinner reaction in synthetic organic chemistry and drug development.

References

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Carboximidate - Wikipedia [en.wikipedia.org]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. d-nb.info [d-nb.info]

- 6. benchchem.com [benchchem.com]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. iris.unive.it [iris.unive.it]

- 10. benchchem.com [benchchem.com]

The Reaction of Methyl Benzimidate with Lysine Residues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical modification of lysine residues in proteins using methyl benzimidate. This monofunctional imidoester serves as a valuable tool for protein chemists and drug development professionals to probe protein structure and function. The guide details the reaction mechanism, experimental protocols, and applications of this specific modification.

Introduction

The chemical modification of amino acid side chains is a cornerstone of protein research, enabling the investigation of protein structure, function, and interactions. Lysine, with its solvent-exposed primary amino group, is a frequent target for such modifications. This compound hydrochloride is a monofunctional imidoester that reacts specifically with the ε-amino group of lysine residues under mild conditions. This reaction, known as amidination, results in the conversion of the primary amine to a benzamidine group. A key feature of this modification is the retention of the positive charge at physiological pH, which often preserves the native conformation and biological activity of the protein.[1][2] This characteristic makes this compound and related imidates useful reagents for studying protein structure and for applications where maintaining protein integrity is crucial.[2][3]

Reaction Mechanism and Specificity

The reaction of this compound with the ε-amino group of a lysine residue proceeds via nucleophilic attack of the unprotonated amine on the electrophilic carbon of the imidate. The reaction is highly pH-dependent, with optimal rates typically observed between pH 8 and 10. This is because a higher pH is required to deprotonate the ε-amino group of lysine (pKa ≈ 10.5), making it nucleophilic. The resulting product is a stable N-substituted benzamidine.

It is important to note that while the reaction is highly specific for primary amines, modification of the N-terminal α-amino group of the protein can also occur. The reaction is generally considered reversible under specific conditions, such as treatment with methylamine buffers at high pH.[4]

Caption: Reaction of this compound with a Lysine Residue.

Quantitative Data Summary

Quantitative data for the reaction of this compound with lysine residues is not extensively reported in the literature. However, based on studies with related monofunctional imidates like ethyl acetimidate, the following qualitative and semi-quantitative information can be summarized.

| Parameter | Description | Reference |

| Reaction pH | Optimal between 8.0 and 10.0. The rate is highly dependent on the deprotonation of the lysine ε-amino group. | [2] |

| Reaction Time | Typically ranges from 30 minutes to a few hours at room temperature. | [1] |

| Stoichiometry | The extent of modification can be controlled by the molar ratio of this compound to protein. | [1] |

| Reversibility | The amidine bond can be cleaved by treatment with amine-containing buffers (e.g., methylamine) at high pH (~11.5). | [4] |

| Charge Preservation | The resulting benzamidine group retains a positive charge at physiological pH, thus preserving the overall charge of the protein. | [2] |

| Stability | The N-substituted benzamidine product is generally stable under physiological conditions. | [1] |

Experimental Protocols

The following is a general protocol for the modification of a protein with this compound, adapted from procedures for similar imidoesters. Optimization will be required for each specific protein.

4.1. Materials

-

Protein of interest

-

This compound hydrochloride

-

Reaction Buffer: 0.1 M Sodium Borate or Triethanolamine buffer, pH 8.5

-

Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0

-

Dialysis or size-exclusion chromatography materials for purification

4.2. Procedure

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the reaction.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound hydrochloride in the reaction buffer. A typical stock concentration is 10-100 mg/mL. Imidates are susceptible to hydrolysis, so fresh solutions are critical.

-

Amidination Reaction:

-

Add a calculated amount of the this compound solution to the protein solution. The molar excess of the reagent over the protein will determine the extent of modification and should be optimized. A starting point is a 20- to 50-fold molar excess.

-

Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle stirring.

-

-

Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted this compound.

-

Purification: Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography.

-

Analysis: The extent of modification can be determined by techniques such as:

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To measure the mass increase of the modified protein.

-

Amino Acid Analysis: To quantify the number of modified lysine residues.

-

SDS-PAGE: To check for any protein cross-linking or degradation (though less likely with a monofunctional reagent).

-

Caption: Workflow for Protein Modification with this compound.

Applications in Research and Drug Development

The amidination of lysine residues with this compound has several applications:

-

Probing Protein Structure: By identifying which lysine residues are accessible to modification, researchers can gain insights into the protein's three-dimensional structure and folding.[5]

-

Structure-Function Studies: Modifying specific lysine residues can help to elucidate their role in protein function, such as enzyme activity or protein-protein interactions. The charge preservation of this modification is particularly advantageous for these studies.[2]

-

Protein Stabilization: Chemical modification of surface lysines can sometimes enhance the stability of proteins.

-

Precursor for Further Modification: While this compound itself is monofunctional, the resulting amidine could potentially be a target for further chemical elaboration, although this is not a common application.

-

Controlling Protein-Protein Interactions: Bifunctional imidates are widely used for cross-linking proteins to study their interactions and quaternary structure.[3] While this compound is monofunctional, it can be used in differential labeling studies to block accessible lysines before applying a cross-linking agent.[1]

Conclusion

The reaction of this compound with lysine residues offers a specific and charge-preserving method for protein modification. This technical guide provides a foundational understanding of the chemistry, a general protocol for its implementation, and an overview of its applications. For any specific protein, empirical optimization of the reaction conditions is essential to achieve the desired level of modification while maintaining the protein's structural and functional integrity. This technique remains a valuable tool in the arsenal of protein chemists and those involved in the development of protein-based therapeutics.

References

- 1. Identification of the lysine residue modified during the activation of acetimidylation of horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of chromatin modified with ethyl acetimidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidate-based cross-linkers for structural proteomics: increased charge of protein and peptide ions and CID and ECD fragmentation studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Rapid removal of acetimidoyl groups from proteins and peptides. Applications to primary structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing protein tertiary structure with amidination - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Imidoesters in Protein Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of imidoesters in protein chemistry. Imidoesters are a class of reagents that react primarily with the ε-amino groups of lysine residues and the N-terminal α-amino group of polypeptides. This reactivity makes them valuable tools for a variety of protein modification techniques, including protein cross-linking, alteration of protein charge, and the immobilization of proteins for affinity chromatography and enzyme-based applications.

Protein Cross-Linking

Homobifunctional imidoesters are widely used as protein cross-linking agents to study protein-protein interactions, quaternary structure, and the spatial arrangement of subunits within a protein complex. These reagents possess two imidoester functional groups separated by a spacer arm of a defined length, allowing for the covalent linkage of amino groups that are within a certain distance of each other.

Quantitative Data for Common Homobifunctional Imidoester Cross-linkers

| Cross-linker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? | Water Soluble? |

| Dimethyl Adipimidate | DMA | 245.15 | 8.6 | No | Yes | Yes |

| Dimethyl Pimelimidate | DMP | 259.17 | 9.2 | No | Yes | Yes |

| Dimethyl Suberimidate | DMS | 273.20 | 11.0 | No | Yes | Yes |

| Dimethyl 3,3'-dithiobispropionimidate | DTBP | 309.28 | 11.9 | Yes (by reducing agents) | Yes | Yes |

Experimental Protocol: Protein Cross-Linking using Dimethyl Suberimidate (DMS)

This protocol describes a general procedure for cross-linking interacting proteins in a purified complex or in a cell lysate.

Materials:

-

Dimethyl Suberimidate (DMS)

-

Protein sample (in a buffer free of primary amines, e.g., 20 mM HEPES, pH 7.5)

-

Reaction buffer (e.g., 20 mM HEPES, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

SDS-PAGE sample buffer

-

SDS-PAGE equipment and reagents

-

Coomassie Blue stain or Western blotting reagents

Procedure:

-

Protein Sample Preparation:

-

Ensure the protein sample is in a buffer that does not contain primary amines (e.g., Tris, glycine), as these will compete with the cross-linking reaction. A suitable buffer is 20 mM HEPES, pH 7.5.

-

The protein concentration should ideally be between 0.25 to 1 mg/mL.

-

-

Cross-linker Preparation:

-

Immediately before use, dissolve DMS in the reaction buffer (20 mM HEPES, pH 8.5) to a final concentration of 6 mg/mL. Adjust the pH to 8.5 with NaOH if necessary.

-

-

Cross-linking Reaction:

-

Add the DMS solution to the protein sample to a final concentration of 1 to 2 mg/mL. This corresponds to a significant molar excess of the cross-linker.

-

Incubate the reaction mixture for 3 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Terminate the reaction by adding the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 20 mM.

-

Incubate for 15 minutes at room temperature to ensure all unreacted DMS is quenched.

-

-

Analysis of Cross-linked Products:

-

Add an equal volume of 2X SDS-PAGE sample buffer to the quenched reaction mixture.

-

Heat the samples at 95-100°C for 5-10 minutes.

-

Analyze the cross-linked products by SDS-PAGE. The formation of higher molecular weight bands corresponding to dimers, trimers, etc., indicates successful cross-linking.

-

Visualize the protein bands by Coomassie Blue staining or perform a Western blot to identify the specific proteins involved in the cross-linked complexes.

-

Visualization of the Cross-Linking Workflow

Caption: Workflow for Protein Cross-Linking using DMS.

Protein Charge Modification

Monofunctional imidoesters, such as ethyl acetimidate, can be used to modify the charge of a protein. The reaction of an imidoester with a primary amine results in the formation of an amidine group. This conversion is particularly useful because it retains the positive charge of the original amino group at physiological pH, thus preserving the overall charge of the protein while blocking the reactivity of the lysine residue. This can be important for studies where maintaining the native-like structure and solubility of the protein is critical.

Experimental Protocol: Protein Charge Modification using Ethyl Acetimidate

This protocol outlines a general procedure for the amidination of protein amino groups.

Materials:

-

Ethyl acetimidate hydrochloride

-

Protein sample (in a buffer free of primary amines, e.g., 0.2 M triethanolamine, pH 8.0)

-

Dialysis tubing or desalting column

-

Amine-free buffer for dialysis/desalting (e.g., PBS, pH 7.4)

Procedure:

-

Protein Sample Preparation:

-

Dissolve or dialyze the protein into an amine-free buffer at a concentration of 1-5 mg/mL. A suitable buffer is 0.2 M triethanolamine, pH 8.0.

-

-

Amidination Reaction:

-

Calculate the amount of ethyl acetimidate required. A 20- to 50-fold molar excess of the imidoester over the total number of primary amines in the protein is a common starting point.

-

Dissolve the ethyl acetimidate hydrochloride in the reaction buffer immediately before use.

-

Add the ethyl acetimidate solution to the protein sample with gentle stirring.

-

Incubate the reaction for 2-4 hours at room temperature.

-

-

Removal of Excess Reagent:

-

Remove unreacted ethyl acetimidate and byproducts by dialysis against an amine-free buffer (e.g., PBS, pH 7.4) at 4°C with several buffer changes, or by using a desalting column.

-

-

Verification of Modification:

-

The extent of modification can be determined by quantifying the number of remaining free amino groups using a reagent such as 2,4,6-trinitrobenzenesulfonic acid (TNBS).

-

Visualization of the Imidoester Reaction Mechanism

Caption: Reaction of an imidoester with a primary amine.

Affinity Chromatography

Imidoesters can be used to immobilize ligands containing primary amines onto a solid support, such as agarose beads, for use in affinity chromatography. This allows for the purification of specific proteins that bind to the immobilized ligand. While pre-activated supports (e.g., CNBr- or NHS-activated) are common, imidoesters offer an alternative for covalent coupling. A more common application of imidoesters in this context is the cross-linking of an antibody to a Protein A or Protein G resin after the initial affinity capture, creating a stable and reusable immunoaffinity column.

Experimental Protocol: Cross-linking Antibody to Protein A/G Resin using Dimethyl Pimelimidate (DMP)

This protocol describes the covalent attachment of a purified antibody to Protein A or Protein G agarose beads.

Materials:

-

Purified antibody

-

Protein A or Protein G agarose beads

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Cross-linking Buffer (0.2 M sodium borate, pH 9.0)

-

Dimethyl Pimelimidate (DMP)

-

Quenching/Elution Buffer (0.2 M ethanolamine, pH 8.0)

-

Storage Buffer (e.g., PBS with 0.02% sodium azide)

Procedure:

-

Antibody Binding:

-

Incubate the purified antibody with the Protein A/G agarose beads in binding buffer for 1-2 hours at room temperature with gentle mixing to allow the antibody to bind to the resin.

-

Wash the beads twice with 10 volumes of binding buffer to remove unbound antibody.

-

-

Cross-linking Reaction:

-

Wash the beads three times with 10 volumes of cross-linking buffer (0.2 M sodium borate, pH 9.0).

-

Resuspend the beads in 10 volumes of fresh cross-linking buffer.

-

Immediately before use, dissolve DMP in the cross-linking buffer to a final concentration of 20 mM.

-

Add the DMP solution to the bead slurry and incubate for 40 minutes at room temperature with gentle mixing.

-

-

Quenching and Elution of Non-covalently Bound Antibody:

-

Stop the reaction by washing the beads twice with quenching/elution buffer (0.2 M ethanolamine, pH 8.0).

-

Resuspend the beads in the quenching/elution buffer and incubate for 2 hours at room temperature to block any remaining reactive imidoester groups and elute any non-covalently bound antibody.

-

-

Final Washes and Storage:

-

Wash the beads three times with binding/wash buffer.

-

Resuspend the beads in storage buffer and store at 4°C.

-

Visualization of the Affinity Chromatography Workflow

Caption: Workflow for preparing an immunoaffinity column.

Enzyme Immobilization

Immobilization of enzymes onto solid supports offers several advantages, including enhanced stability, reusability, and ease of separation from the reaction mixture. Imidoesters can be employed to covalently attach enzymes to supports containing primary amines. Alternatively, a support can be functionalized with amino groups, and then a bifunctional imidoester can be used to link the enzyme.

Experimental Protocol: Covalent Immobilization of an Enzyme on an Amine-Functionalized Support

This protocol provides a general method for immobilizing an enzyme onto a solid support that has been pre-functionalized with primary amines.

Materials:

-

Enzyme to be immobilized

-

Amine-functionalized solid support (e.g., amino-agarose beads)

-

A homobifunctional imidoester cross-linker (e.g., DMS)

-

Reaction Buffer (e.g., 0.1 M sodium borate, pH 9.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Wash Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Support Activation:

-

Wash the amine-functionalized support with the reaction buffer.

-

Prepare a solution of the imidoester cross-linker (e.g., 1-10 mg/mL DMS) in the reaction buffer.

-

Add the cross-linker solution to the support and incubate for 30-60 minutes at room temperature with gentle mixing. This step activates the support by attaching one end of the cross-linker.

-

Wash the activated support extensively with the reaction buffer to remove excess cross-linker.

-

-

Enzyme Coupling:

-

Prepare a solution of the enzyme in the reaction buffer (1-5 mg/mL).

-

Add the enzyme solution to the activated support.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Blocking Unreacted Sites:

-

Remove the unbound enzyme solution.

-

Add the quenching buffer to the support and incubate for 1-2 hours at room temperature to block any remaining active imidoester groups.

-

-

Final Washing:

-

Wash the immobilized enzyme support extensively with the wash buffer to remove non-covalently bound enzyme and quenching reagent.

-

The immobilized enzyme is now ready for use. The activity of the immobilized enzyme should be assayed and compared to that of the free enzyme.

-

Visualization of the Enzyme Immobilization Logic

Caption: Logic of enzyme immobilization using a bifunctional imidoester.

An In-depth Technical Guide to the Structure and Reactivity of Methyl Benzenecarboximidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzenecarboximidate, a key member of the imidate family of organic compounds, holds a significant position as a versatile intermediate in synthetic organic chemistry, particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the structure, reactivity, and synthesis of methyl benzenecarboximidate. It delves into detailed experimental protocols for its preparation and characteristic reactions, presents spectroscopic data for its identification, and explores its reactivity profile with various nucleophiles. The information is curated to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other areas of chemical synthesis.

Introduction

Methyl benzenecarboximidate, also known as methyl benzimidate, is an organic compound with the chemical formula C₈H₉NO.[1] It belongs to the class of carboximidates, which are esters of imidic acids. The structure features a methyl group attached to the oxygen atom and a phenyl group attached to the carbon atom of the C=N double bond. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for the synthesis of various drug candidates.[2][3]

Molecular Structure and Physicochemical Properties

The structural and physical properties of methyl benzenecarboximidate are fundamental to understanding its chemical behavior.

| Property | Value | Reference |

| Chemical Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1] |

| CAS Number | 7471-86-5 | [1] |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents |

Synthesis of Methyl Benzenecarboximidate

The primary and most efficient method for the synthesis of methyl benzenecarboximidate is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.

The Pinner Reaction

The Pinner reaction is a cornerstone for the synthesis of imidates.[4] It proceeds via the reaction of a nitrile (benzonitrile) with an alcohol (methanol) in the presence of a strong acid, typically anhydrous hydrogen chloride.[5] The reaction first yields the methyl benzenecarboximidate hydrochloride salt, often referred to as a "Pinner salt," which can then be neutralized to afford the free base.

Reaction Scheme:

Caption: General scheme of the Pinner reaction for the synthesis of methyl benzenecarboximidate.

Experimental Protocol: Synthesis of Methyl Benzenecarboximidate Hydrochloride via the Pinner Reaction [4][5]

-

Materials:

-

Benzonitrile

-

Anhydrous Methanol

-

Anhydrous Diethyl Ether

-

Anhydrous Hydrogen Chloride (gas)

-

-

Procedure:

-

A solution of benzonitrile (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying tube.

-

Anhydrous methanol (1.1 eq) is added to the solution.

-

The mixture is cooled to 0 °C in an ice bath.

-

A stream of dry hydrogen chloride gas is bubbled through the solution with stirring.

-

The reaction mixture is allowed to stand at 0 °C. The methyl benzenecarboximidate hydrochloride precipitates as a white solid.

-

The solid is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

Yield Data:

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile, Methanol | HCl (gas) | Diethyl Ether | 0 | 24 | >90 | [5] |

| Benzonitrile, Methanol | 4N HCl in CPME | CPME | 0-5 | 48 | 86-91 | [6] |

| Benzonitrile, Methanol | Trimethylsilyl triflate | Acetonitrile | Room Temp. | 24 | Moderate | [7] |

Spectroscopic Characterization

The identity and purity of methyl benzenecarboximidate can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Hydrochloride Salt, D₂O): [8]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.8-7.5 | m | 5H | Aromatic protons (C₆H₅) |

| 4.1 | s | 3H | Methoxy protons (-OCH₃) |

¹³C NMR (Predicted for Free Base): [9][10][11]

| Chemical Shift (ppm) | Assignment |

| ~165 | C=N |

| ~130-128 | Aromatic carbons |

| ~53 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of methyl benzenecarboximidate is expected to show characteristic absorption bands for the C=N, C-O, and aromatic C-H bonds.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |

| ~1650 | C=N stretch | Imidate | [12] |

| ~1250 | C-O stretch | Ester-like | [13] |

| ~3050 | C-H stretch | Aromatic | [12] |

| 1600, 1480 | C=C stretch | Aromatic ring | [12] |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of methyl benzenecarboximidate would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Predicted Fragmentation: [14][15]

Caption: Predicted major fragmentation pathways for methyl benzenecarboximidate in EI-MS.

Reactivity of Methyl Benzenecarboximidate

Methyl benzenecarboximidate exhibits a rich and versatile reactivity profile, making it a valuable synthetic intermediate.

Hydrolysis

Imidates are susceptible to hydrolysis, which can be catalyzed by either acid or base, to yield esters or amides. The rate of hydrolysis is dependent on the pH of the medium.[16][17][18]

-

Acid-catalyzed hydrolysis: Protonation of the nitrogen atom activates the imidate towards nucleophilic attack by water, leading to the formation of an ester (methyl benzoate) and ammonia.

-

Base-catalyzed hydrolysis: Under basic conditions, the imidate can hydrolyze to form a carboxylate salt and an amine.

Hydrolysis Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. iris.unive.it [iris.unive.it]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. rsc.org [rsc.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Benzoic acid, methyl ester [webbook.nist.gov]

- 14. Benzeneacetic acid, methyl ester [webbook.nist.gov]

- 15. massbank.eu [massbank.eu]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. Kinetic studies on the alkali-catalyzed hydrolysis and epimerization of model alkyl and hydroxyalkyl di- and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Methyl Benzimidate Hydrochloride

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for methyl benzimidate hydrochloride (CAS No. 5873-90-5), a compound utilized in various research applications.

Chemical and Physical Properties

This compound hydrochloride is a white to almost white crystalline powder.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H10ClNO | [1][3] |

| Molecular Weight | 171.62 g/mol | [1][3] |

| Appearance | White to Almost white powder to crystal | [1][2] |

| Melting Point | 105-107 °C (decomposes) | [1][2][4] |

| Boiling Point | 106 °C at 24 Torr | [1] |

| Flash Point | 57.3°C | [1] |

| Vapor Pressure | 1.89 mmHg at 25°C | [1] |

| Water Solubility | Almost transparent | [1] |

| Stability | Moisture sensitive | [2] |

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[2][5][6] It may be harmful if swallowed, inhaled, or absorbed through the skin.[5]

| Hazard Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][6][7] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[2][6] |

| Acute toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[8] |

Signal Word: Warning[2]

Experimental Protocols

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[2][5][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[2][5][9] A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[5]

-

Hygiene: Avoid breathing dust, vapor, mist, or gas.[5] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[8]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[2][8][9] The material is moisture-sensitive, so exposure to moist air or water should be avoided.[2] For long-term storage, it is recommended to store in a freezer at -20°C.[1][5]

-

Incompatibilities: Keep away from strong oxidizing agents.[2]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Facilities should be equipped with an eyewash station and a safety shower.[5] Use adequate ventilation to keep airborne concentrations low.[5] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[5] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[5] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill cleanup.[5] |

First-Aid Measures

In case of exposure, immediate action is necessary.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek medical attention.[2][5]

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes.[2][5] Seek medical attention if irritation develops.[2][5]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2][5] Seek medical attention.[2][5]

-

Ingestion: Do NOT induce vomiting.[2][8] Wash out mouth with water.[5] Seek immediate medical attention.[2][5][8]

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[2]

Accidental Release

-

Personal Precautions: Wear appropriate personal protective equipment as indicated in Section 5.[5] Evacuate unnecessary personnel.

-

Environmental Precautions: Prevent the chemical from entering drains or the environment.[5][8]

-

Containment and Cleanup: Sweep up or vacuum the material and place it into a suitable, labeled disposal container.[2][5] Avoid generating dust.[2]

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under recommended storage conditions, but is moisture sensitive.[2]

-

Conditions to Avoid: Incompatible products, excess heat, dust formation, and exposure to moist air or water.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride gas.[2]

-

Hazardous Polymerization: Does not occur.[2]

Visualizing Safety Protocols

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows.

Caption: General handling workflow.

Caption: Spill emergency response.

References

- 1. chembk.com [chembk.com]

- 2. fishersci.ca [fishersci.ca]

- 3. This compound Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound HYDROCHLORIDE | 5873-90-5 [chemicalbook.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound hydrochloride - High purity | EN [georganics.sk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. afgsci.com [afgsci.com]

Methodological & Application

Application Notes and Protocols for Protein Cross-linking Using Di-imidates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking is a powerful biochemical technique utilized to study protein-protein interactions, delineate the structure of protein complexes, and capture transient interactions that are fundamental to cellular processes. Di-imidate cross-linkers, such as dimethyl suberimidate (DMS), are homobifunctional reagents that covalently link proteins by reacting with primary amines, primarily found on lysine residues and the N-terminus of polypeptides. This reaction forms a stable amidine bond, crucially preserving the native positive charge of the protein at physiological pH, thereby minimizing structural and functional perturbations.[1][2] These characteristics make di-imidates invaluable tools for researchers in basic science and drug development for mapping protein interaction networks and understanding the architecture of multi-protein complexes.

Principle of Di-imidate Cross-Linking